Thenium Closylate: A Technical Guide to its Chemical Properties and Synthesis
Thenium Closylate: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Thenium closylate, an anthelmintic agent. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and methodologies.
Core Chemical Properties
Thenium closylate, with the CAS Number 4304-40-9, is a quaternary ammonium salt known for its effectiveness against parasitic nematodes. Its chemical identity is N,N-dimethyl-2-phenoxy-N-(2-thienylmethyl)ethanaminium 4-chlorobenzenesulfonate.[1] The key quantitative chemical properties of Thenium closylate are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | 4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium | [1] |
| CAS Number | 4304-40-9 | [1] |
| Molecular Formula | C21H24ClNO4S2 | |
| Molecular Weight | 454.01 g/mol | [1] |
| Melting Point | 159-160 °C | |
| Solubility in Water (at 20°C) | 0.6% w/v | |
| Storage Temperature | 2-8 °C |
Synthesis of Thenium Closylate
Step 1: Synthesis of the Thenium Cation Precursor
The first step involves the quaternization of a tertiary amine, N,N-dimethyl-2-phenoxyethanamine, with 2-(chloromethyl)thiophene. This reaction forms the Thenium cation with a chloride counter-ion.
Step 2: Salt Metathesis
The resulting N,N-dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium chloride is then reacted with a salt of p-chlorobenzenesulfonic acid, such as sodium p-chlorobenzenesulfonate. This salt metathesis reaction precipitates the less soluble Thenium closylate, driving the reaction to completion.
Experimental Protocol: A Representative Methodology
The following is a generalized experimental protocol based on common organic synthesis techniques for similar quaternary ammonium salts.
Materials:
-
N,N-dimethyl-2-phenoxyethanamine
-
2-(chloromethyl)thiophene
-
Sodium p-chlorobenzenesulfonate
-
A suitable solvent (e.g., acetone, ethanol, or a mixture)
-
Deionized water
Procedure:
-
Quaternization:
-
Dissolve equimolar amounts of N,N-dimethyl-2-phenoxyethanamine and 2-(chloromethyl)thiophene in a suitable solvent.
-
Stir the mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction for the formation of a precipitate (N,N-dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium chloride).
-
Isolate the quaternary ammonium chloride by filtration and wash with a small amount of cold solvent.
-
-
Salt Metathesis:
-
Prepare a saturated aqueous solution of the isolated N,N-dimethyl-N-(2-phenoxyethyl)-2-thiophenemethanaminium chloride.
-
Prepare a saturated aqueous solution of sodium p-chlorobenzenesulfonate.
-
Slowly add the sodium p-chlorobenzenesulfonate solution to the quaternary ammonium chloride solution with constant stirring.
-
A precipitate of Thenium closylate will form.
-
Continue stirring for a period to ensure complete precipitation.
-
Isolate the crude Thenium closylate by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as isopropanol and ether, to obtain purified crystals of Thenium closylate.
-
Dry the purified crystals under vacuum.
-
Mechanism of Action: Neuromuscular Blockade in Nematodes
Thenium closylate exerts its anthelmintic effect by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes. This interaction leads to a cascade of events culminating in the paralysis and expulsion of the parasite.
The Thenium cation, being a quaternary ammonium compound, mimics the action of acetylcholine, the natural neurotransmitter. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase to terminate the signal, Thenium is not a substrate for this enzyme. This results in a persistent stimulation of the nAChRs.
The continuous activation of these ligand-gated ion channels leads to a prolonged influx of positive ions (primarily sodium and calcium) into the nematode's muscle cells. This causes a sustained depolarization of the muscle membrane, leading to a state of spastic paralysis. The paralyzed worm is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.
